3,5-Dimethylisonicotinamide
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Overview
Description
3,5-Dimethylisonicotinamide is a chemical compound with the molecular formula C8H10N2O. It belongs to the class of isonicotinamides, which are derivatives of isonicotinic acid. This compound is characterized by the presence of two methyl groups attached to the 3rd and 5th positions of the pyridine ring, along with an amide group at the 4th position. It is a white to yellow solid at room temperature and is used in various chemical and pharmaceutical applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-Dimethylisonicotinamide are not well-studied. Given its structural similarity to niacin, it may interact with enzymes, proteins, and other biomolecules in a manner similar to that of niacin. Niacin is known to be involved in a wide range of biochemical reactions, particularly those related to energy production and DNA repair .
Cellular Effects
The effects of this compound on cellular processes are currently unknown. Niacin, a structurally similar compound, is known to influence cell function in several ways. It plays a crucial role in cellular metabolism, particularly in the production of ATP, the cell’s main energy currency .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is possible that it may interact with biomolecules in a similar manner to niacin. Niacin is known to bind to and activate certain enzymes involved in cellular metabolism .
Metabolic Pathways
Given its structural similarity to niacin, it may be involved in similar pathways, such as those related to energy production and DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisonicotinamide typically involves the reaction of 3,5-dimethylisonicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 3,5-dimethylisonicotinic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3,5-Dimethylisonicotinic acid.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylisonicotinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Isonicotinamide: An isomer with the amide group at the 4th position of the pyridine ring.
Nicotinamide: Another isomer with the amide group at the 3rd position of the pyridine ring.
3,5-Dimethylpyridine: A related compound with methyl groups at the 3rd and 5th positions but lacking the amide group.
Uniqueness: 3,5-Dimethylisonicotinamide is unique due to the presence of both methyl groups and the amide group, which confer specific chemical and biological properties. Its structure allows for unique interactions in chemical reactions and potential biological activities that are distinct from its isomers and related compounds .
Properties
IUPAC Name |
3,5-dimethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYKPPORYROSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665579 |
Source
|
Record name | 3,5-Dimethylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-14-7 |
Source
|
Record name | 3,5-Dimethylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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